molecular formula C11H11F2NO B261087 1-(2,4-difluorobenzoyl)pyrrolidine

1-(2,4-difluorobenzoyl)pyrrolidine

Cat. No.: B261087
M. Wt: 211.21 g/mol
InChI Key: OXZQQDSHKHQJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-difluorobenzoyl)pyrrolidine is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a pyrrolidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorobenzoyl)pyrrolidine typically involves the reaction of 2,4-difluorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,4-Difluorobenzoyl chloride+PyrrolidineThis compound\text{2,4-Difluorobenzoyl chloride} + \text{Pyrrolidine} \rightarrow \text{this compound} 2,4-Difluorobenzoyl chloride+Pyrrolidine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-difluorobenzoyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

1-(2,4-difluorobenzoyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antifungal and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorobenzoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect.

Comparison with Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide

Comparison: 1-(2,4-difluorobenzoyl)pyrrolidine is unique due to its pyrrolidinylmethanone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and development.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

(2,4-difluorophenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H11F2NO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2

InChI Key

OXZQQDSHKHQJGR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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